Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVLZRRIRGSTE-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-64-8 | |
| Record name | TRANS-TERT-BUTYL HEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1330763-64-8
- Boiling Point : 295.4 ± 33.0 °C (Predicted)
- Density : 1.076 ± 0.06 g/cm³ (Predicted)
- pKa : 10.72 ± 0.20 (Predicted)
Biological Activity Overview
This compound belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The pyrrole ring structure is a common feature in many biologically active compounds, contributing to their pharmacological effects.
Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrrole structure can enhance antibacterial activity against various strains of bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Pyrrole Derivative A | Effective against S. aureus | |
| Pyrrole Derivative B | Antifungal properties |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substituents on the Pyrrole Ring : The presence and position of substituents can significantly impact the compound's affinity for biological targets.
- Stereochemistry : The specific stereochemical configuration of the compound may affect its interaction with enzymes and receptors.
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer potential of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects against cancer cell lines through apoptosis induction mechanisms. -
Antiviral Properties :
In vitro studies demonstrated that certain pyrrole derivatives could inhibit viral replication in cell cultures. The mechanism was linked to interference with viral entry or replication processes.
Comparison with Similar Compounds
Research Findings and Case Studies
- Autotaxin Inhibition : The target compound and its 5-benzyl derivative showed IC₅₀ values of 32 nM and 5 nM, respectively, in Amplex-Red assays .
- Metabolic Stability : The hemioxalate salt exhibited 85% stability in human liver microsomes vs. 60% for the base compound, attributed to reduced oxidative metabolism .
- Synthetic Yield : Base compound synthesis achieves >90% purity vs. 70–80% for benzylated derivatives due to side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
